2-Fluoro-5-(dimethylaminomethyl)phenylboronic acid pinacol ester
Overview
Description
2-Fluoro-5-(dimethylaminomethyl)phenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C15H23BFNO2 and its molecular weight is 279.16 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2-Fluoro-5-(dimethylaminomethyl)phenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with palladium catalysts, facilitating the transmetalation step in the Suzuki–Miyaura reaction . The nature of these interactions is primarily based on the boronic acid group’s ability to form reversible covalent bonds with diols and other nucleophiles.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, it may impact cell proliferation and apoptosis by interacting with key signaling molecules and transcription factors.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . For example, it can inhibit proteases by forming a stable complex with the enzyme’s active site, preventing substrate binding and catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other reactive species . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. Its stability may decrease over time, leading to reduced efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . The compound can affect metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and amino acid metabolism. Additionally, it can influence the levels of specific metabolites, leading to changes in cellular energy balance and biosynthetic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by factors such as its chemical properties, the presence of specific transporters, and the cellular environment. It may accumulate in certain cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, mitochondria, or other organelles, depending on its interactions with cellular machinery. Its activity and function can be influenced by its localization, as different cellular compartments provide distinct microenvironments and access to specific biomolecules.
Properties
IUPAC Name |
1-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BFNO2/c1-14(2)15(3,4)20-16(19-14)12-9-11(10-18(5)6)7-8-13(12)17/h7-9H,10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMHWBVAEMEASZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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